4-Bromo-1,2-dimethoxybenzene-d6
CAS No.:
Cat. No.: VC0199486
Molecular Formula: C₈H₃D₆BrO₂
Molecular Weight: 223.13
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₈H₃D₆BrO₂ |
|---|---|
| Molecular Weight | 223.13 |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-1,2-dimethoxybenzene-d6 is a deuterated analog of 4-bromoveratrole (4-bromo-1,2-dimethoxybenzene), where six hydrogen atoms are replaced with deuterium (²H) atoms. This substitution occurs primarily in the methoxy groups (-OCD₃ instead of -OCH₃) and potentially at select positions on the aromatic ring. The compound belongs to the class of halogenated aromatic ethers, featuring a benzene core with bromine at the para position relative to one methoxy group, and two methoxy groups at adjacent positions (1,2-positions) .
The molecular formula of 4-Bromo-1,2-dimethoxybenzene-d6 is C₈H₃D₆BrO₂, with a molecular weight of 223.13 g/mol. This represents an increase of approximately 6 atomic mass units compared to the non-deuterated analog (C₈H₉BrO₂, 217.06 g/mol) , consistent with the replacement of six hydrogen atoms with deuterium. The compound maintains the same basic chemical structure as its non-deuterated counterpart, including the aromatic ring, bromine substituent, and two methoxy groups, but with deuterium atoms replacing specific hydrogen positions.
The chemical identity of this compound is further defined through various synonyms, including 4-Bromo-veratrole-d6, 1,2-Dimethoxy-4-bromobenzene-d6, 1-Bromo-3,4-dimethoxybenzene-d6, and 3,4-Dimethoxybromobenzene-d6, reflecting different naming conventions used in scientific literature .
| Property | 4-Bromo-1,2-dimethoxybenzene-d6 | 4-Bromo-1,2-dimethoxybenzene |
|---|---|---|
| Molecular Formula | C₈H₃D₆BrO₂ | C₈H₉BrO₂ |
| Molecular Weight | 223.13 g/mol | 217.06 g/mol |
| Physical State | Powder | Liquid/Solid |
| Solubility | Chloroform, DCM, DMSO | Organic solvents |
| Purity (Commercial) | 98% | Variable |
| Storage Conditions | 2-8°C, protected from light | Similar conditions |
| Boiling Point | Not directly reported (est. >255°C) | 255°C |
The deuteration of 4-Bromo-1,2-dimethoxybenzene introduces isotopic effects that may subtly alter reaction rates in certain chemical transformations, particularly those involving bond breaking or formation at the deuterated sites. These kinetic isotope effects are valuable in mechanistic studies and can provide insights into reaction pathways involving this compound.
Analytical Characterization
The analytical characterization of 4-Bromo-1,2-dimethoxybenzene-d6 relies on several spectroscopic and spectrometric techniques that can distinguish it from the non-deuterated analog. Nuclear Magnetic Resonance (NMR) spectroscopy represents a particularly valuable tool for characterizing deuterated compounds.
In ¹H NMR spectroscopy, the deuterated compound would show significantly reduced or absent signals for the hydrogen positions replaced by deuterium. For 4-Bromo-1,2-dimethoxybenzene-d6, this would be most noticeable in the methoxy regions of the spectrum (typically around 3.7-3.8 ppm) . The aromatic region would still show signals from the remaining hydrogen atoms on the benzene ring, though with altered splitting patterns depending on the exact positions of deuteration.
For comparison, the non-deuterated 4-Bromo-1,2-dimethoxybenzene shows characteristic ¹H NMR signals at approximately:
Mass spectrometry provides another critical tool for characterizing the deuterated compound, with the molecular ion peak showing a mass 6 units higher than the non-deuterated analog, reflecting the six deuterium atoms. The fragmentation pattern would also show characteristic shifts in m/z values for fragments containing deuterium atoms.
Infrared (IR) spectroscopy can further confirm the presence of deuterium, as C-D stretching vibrations occur at lower frequencies than corresponding C-H vibrations, typically appearing around 2000-2300 cm⁻¹ versus 2800-3000 cm⁻¹ for C-H stretching.
Applications and Research Significance
4-Bromo-1,2-dimethoxybenzene-d6 serves several important functions in research and industrial applications, with its deuterium labeling providing specific advantages for certain analytical and investigative purposes.
Metabolic and Pharmacokinetic Studies
One of the primary applications of 4-Bromo-1,2-dimethoxybenzene-d6 is as a tracer compound in metabolic studies. The compound has been identified as a metabolite of bromobenzene, particularly valuable for studying catechol-related metabolic pathways . The deuterium labeling allows researchers to track the compound through complex biological systems using mass spectrometry, providing precise information about metabolic transformations, pharmacokinetics, and disposition within biological systems.
The catechol moiety present in the substructure of 4-Bromo-1,2-dimethoxybenzene-d6 is particularly significant in toxicological and metabolic research. Catechols represent important intermediate metabolites in various xenobiotic transformation pathways, and the deuterated compound enables more accurate tracking of these pathways.
Battery Technology Applications
A notable application of 4-Bromo-1,2-dimethoxybenzene-d6 is its potential use as a redox shuttle additive in lithium battery technology . Redox shuttle additives play a crucial role in battery safety by providing an overcharge protection mechanism. These compounds can reversibly oxidize and reduce at specific potentials, effectively consuming excess current during overcharge conditions and preventing the buildup of dangerous potentials within the battery.
The deuterium labeling may provide advantages in studying the performance and degradation mechanisms of these additives under various operating conditions. The ability to distinguish the deuterated compound from potential degradation products using mass spectrometry offers valuable insights into the longevity and stability of these additives in battery systems.
Analytical Standards and Reference Materials
Deuterated compounds like 4-Bromo-1,2-dimethoxybenzene-d6 serve as valuable internal standards for quantitative analysis. The similar chemical behavior but distinct mass spectrometric properties make such compounds ideal for precise quantification of the non-deuterated analog in complex matrices, including environmental samples, biological fluids, or industrial products.
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